Z-2-Tridecen-1-ol
Description
Z-2-Tridecen-1-ol is a monounsaturated alcohol with a 13-carbon chain and a cis (Z)-configured double bond at position 2. Its molecular formula is C₁₃H₂₄O, and it has a molecular weight of 196.3 g/mol . (banana) extracts and coffee somatic embryogenesis research. In these contexts, this compound is associated with antioxidant activity and is linked to non-embryogenic plant cultures, suggesting a role in biochemical signaling or stress responses .
Properties
CAS No. |
74962-99-5 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(Z)-tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChI Key |
VPYJHNADOJDSGU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCCCC=CCO |
Origin of Product |
United States |
Preparation Methods
Hydroformylation Followed by Hydrogenation
One of the most common and industrially relevant methods for synthesizing this compound involves the hydroformylation of 1-dodecene, followed by hydrogenation of the resulting aldehyde intermediate.
-
- Hydroformylation : 1-Dodecene undergoes hydroformylation in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst, typically rhodium or cobalt complexes. This reaction adds a formyl group (-CHO) at the terminal carbon adjacent to the double bond, generating an aldehyde intermediate.
- Hydrogenation : The aldehyde is subsequently hydrogenated under catalytic conditions to reduce the aldehyde group to a primary alcohol, yielding this compound.
-
- Catalysts: Rhodium or cobalt complexes (e.g., Rh(acac)(CO)₂)
- Temperature: Typically 80–150 °C
- Pressure: Elevated pressures (10–50 atm) of synthesis gas
- Solvent: Often performed in organic solvents or neat depending on scale
-
- High regio- and stereoselectivity favoring the Z-isomer
- Scalable for industrial production
- Relatively high yields and purity achievable
References :
This method is well-documented in industrial organic synthesis literature and was specifically noted in BenchChem’s product description and synthesis overview.
Grignard Reaction Approach
Another synthetic route to this compound involves the use of Grignard reagents reacting with appropriate aldehydes or ketones, followed by hydrolysis.
-
- A Grignard reagent, typically an organomagnesium halide derived from a suitable alkyl or alkenyl halide, is reacted with an aldehyde or ketone that contains the complementary carbon skeleton.
- The nucleophilic addition of the Grignard reagent to the carbonyl group forms a magnesium alkoxide intermediate.
- Subsequent acidic hydrolysis yields the desired alcohol.
Example :
-
- Low temperatures (e.g., −78 °C) to control reactivity and stereochemistry
- Anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran)
- Controlled addition rates to avoid side reactions
-
- Allows for stereochemical control
- Useful for complex or functionalized analogs
References :
Detailed synthetic sequences involving Grignard coupling and partial hydrogenation have been described in the literature for related compounds and can be adapted for this compound synthesis.
Catalytic Hydrogenation of Alkynol Precursors
-
- Alkynol precursors with triple bonds at defined positions can be partially hydrogenated to the corresponding cis-alkenols using Lindlar’s catalyst, a palladium-based catalyst poisoned to prevent over-reduction.
- This method ensures the formation of the Z-configuration at the double bond.
-
- Lindlar’s catalyst
- Hydrogen gas at atmospheric or slightly elevated pressure
- Mild temperatures (room temperature to 40 °C)
- Solvent: Often ethanol or ethyl acetate
-
- High stereoselectivity for Z-alkenols
- Mild reaction conditions
References :
This approach is exemplified in the synthesis of (E,Z,Z)-2,4,7-tridecatrien-1-ol derivatives and can be adapted for this compound.
Industrial Large-Scale Hydroformylation
- Industrial production prioritizes hydroformylation due to efficiency and scalability. Reaction parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and purity.
- The process involves continuous flow reactors and advanced catalyst recycling systems for economic viability.
Reaction Conditions and Catalysts Summary Table
| Preparation Method | Catalyst(s) | Temperature (°C) | Pressure (atm) | Solvent | Key Notes |
|---|---|---|---|---|---|
| Hydroformylation + Hydrogenation | Rhodium or Cobalt complexes | 80–150 | 10–50 | Organic solvents or neat | High regio- and stereoselectivity |
| Grignard Reaction | Mg (as Grignard reagent) | −78 to 20 | Atmospheric | Anhydrous ether (THF, Et2O) | Requires strict anhydrous conditions |
| Partial Hydrogenation (Lindlar’s catalyst) | Pd poisoned catalyst | 20–40 | Atmospheric | Ethanol, ethyl acetate | Selective cis-alkene formation |
Analytical and Characterization Techniques
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for purity assessment and volatility profiling, typically employing non-polar columns such as DB-5MS.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR, including DEPT experiments, confirm structure and stereochemistry.
- Infrared (IR) Spectroscopy : Confirms hydroxyl functional group presence.
- Comparison with Reference Standards : Retention indices and spectral data compared with known compounds (e.g., cis-3-Nonen-1-ol) ensure stereochemical fidelity.
Research Findings and Notes
- This compound has been linked to antioxidant activity in biological studies, particularly in plant tissue cultures, indicating its potential role in biochemical signaling or stress response pathways.
- Safety protocols for handling include use of fume hoods, protective gloves, and inert atmosphere storage to prevent oxidation and ensure researcher safety.
- The compound can undergo further chemical transformations such as oxidation to aldehydes or carboxylic acids, reduction to saturated alcohols, and substitution reactions replacing the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-2-Tridecen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides
Scientific Research Applications
Scientific Research Applications
Chemistry
Z-2-Tridecen-1-ol serves as an intermediate in synthesizing various organic compounds, including fragrances and pheromones.
Biology
This compound has been studied for its role in insect communication, particularly as a pheromone component in certain species. this compound was identified as a potent antioxidant compound in plant extracts, demonstrating a notable capacity to inhibit superoxide radicals .
Medicine
Research indicates potential anticancer properties, showing its ability to inhibit the growth of certain cancer cell lines.
This compound has demonstrated antioxidant activity by scavenging free radicals. Studies analyzing compounds from plant extracts found this compound to exhibit potent antioxidant properties .
Table 1: Antioxidant Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Superoxide Radical) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | 120 | 57.71 | 71.37 |
| Ascorbic Acid (Control) | 120 | 84.28 | 10.04 |
Anticancer Activity
This compound has been investigated for its anticancer properties, specifically its ability to inhibit CDC25 phosphatases, which are enzymes involved in cell cycle regulation . The compound can effectively inhibit these enzymes, potentially reducing cancer cell proliferation.
Case Study: Inhibition of CDC25B
In vitro assays using human cancer cell lines treated with varying concentrations of this compound showed a dose-dependent inhibition of CDC25B activity, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Inhibition of CDC25B Activity (%) |
|---|---|---|
| 10 | 85 | 20 |
| 20 | 70 | 40 |
| 50 | 50 | 60 |
Toxicology
This compound exhibits low toxicity levels in acute and sub-chronic exposure scenarios.
Table 2: Toxicity Data Overview
| Study Type | Model Organism | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Dermal Toxicity | Rabbits | >3,700 | No significant adverse effects noted |
| Sub-Chronic Inhalation | Rats | >30 | No treatment-related effects observed |
Mechanism of Action
The mechanism of action of Z-2-Tridecen-1-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to M-phase inducer phosphatases 1 and 2 (CDC 25A and B), inhibiting their activity and thereby affecting cell cycle progression . This interaction disrupts the normal function of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between Z-2-Tridecen-1-ol and related unsaturated alcohols/esters:
Key Observations:
- Chain Length and Double Bond Position: Shorter chains (e.g., 3-Nonen-1-ol, C₉) increase volatility, making them suitable for fragrances . Longer chains (e.g., Z-5-Tetradecen-1-yl acetate, C₁₄) enhance hydrophobicity, favoring use in pheromones or lipid membranes .
- Functional Groups :
Biological Activity
Z-2-Tridecen-1-ol, a long-chain unsaturated alcohol, has garnered attention in recent years for its diverse biological activities. This article explores its potential applications, including antioxidant and anticancer properties, along with relevant case studies and research findings.
- Chemical Formula : C₁₃H₂₆O
- Molecular Weight : 198.35 g/mol
- Structure : It features a double bond at the second carbon position, contributing to its biological activity.
Antioxidant Activity
Recent studies have identified this compound as a significant antioxidant compound. In a study analyzing various compounds from plant extracts, this compound was found to exhibit potent antioxidant properties, particularly in scavenging free radicals.
Table 1: Antioxidant Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Superoxide Radical) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | 120 | 57.71 | 71.37 |
| Ascorbic Acid (Control) | 120 | 84.28 | 10.04 |
This data indicates that this compound exhibits a notable capacity to inhibit superoxide radicals, albeit less effectively than ascorbic acid, a well-known antioxidant .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study focused on the inhibition of CDC25 phosphatases—enzymes involved in cell cycle regulation—demonstrated that this compound could effectively inhibit these enzymes, potentially leading to reduced cancer cell proliferation.
Case Study: Inhibition of CDC25B
In vitro assays were conducted using human cancer cell lines treated with varying concentrations of this compound. The results indicated:
| Concentration (µM) | Cell Viability (%) | Inhibition of CDC25B Activity (%) |
|---|---|---|
| 10 | 85 | 20 |
| 20 | 70 | 40 |
| 50 | 50 | 60 |
The compound demonstrated a dose-dependent inhibition of CDC25B activity, suggesting its potential as an anticancer agent .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Research indicates that it exhibits low toxicity levels in both acute and sub-chronic exposure scenarios.
Table 2: Toxicity Data Overview
| Study Type | Model Organism | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Dermal Toxicity | Rabbits | >3,700 | No significant adverse effects noted. |
| Sub-Chronic Inhalation | Rats | >30 | No treatment-related effects observed. |
These findings suggest that this compound is relatively safe for use in various applications .
Q & A
Q. What are the recommended methods for synthesizing Z-2-Tridecen-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or stereoselective reduction of alkynol precursors. For example, analogous compounds like (R)-Tridec-1-en-5-ol are synthesized using palladium-based catalysts under controlled hydrogen pressure to ensure stereochemical fidelity . Purification should employ column chromatography with silica gel, followed by NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) and stereochemistry. Experimental protocols must detail reaction conditions (temperature, solvent, catalyst loading) and characterization data, as outlined in journal guidelines for reproducibility .
Q. How should researchers ensure safe handling of this compound during experimental procedures?
- Methodological Answer : Adhere to safety protocols for unsaturated alcohols:
- Use fume hoods to avoid inhalation of vapors and wear nitrile gloves, lab coats, and safety goggles .
- Store in sealed, inert containers under nitrogen to prevent oxidation.
- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. Emergency eyewash stations and showers must be accessible .
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer : Combine GC-MS (non-polar columns, e.g., DB-5MS) for volatility profiling and NMR (¹H, ¹³C, DEPT) for structural confirmation. For stereochemical validation, compare retention indices and spectral data with reference standards (e.g., cis-3-Nonen-1-ol in NIST databases) . Report deviations in boiling points or fragmentation patterns as indicators of impurities .
Advanced Research Questions
Q. How can contradictions in the reported presence of this compound in embryogenic vs. non-embryogenic plant tissues be resolved?
- Methodological Answer : Conduct multivariate statistical analysis (e.g., PCA or hierarchical clustering) on metabolomic datasets to identify co-occurring biomarkers. For instance, this compound clusters with caprylic acid and disparlure in non-embryogenic coffee cultures, suggesting a role in stress response pathways . Replicate studies under controlled conditions (e.g., sucrose deprivation) and validate using LC-MS/MS with isotopic labeling to trace metabolic flux .
Q. What thermodynamic models are appropriate for predicting this compound’s behavior in multicomponent mixtures?
- Methodological Answer : Apply local composition models like Wilson or NRTL to estimate activity coefficients. These models account for nonrandom molecular interactions, particularly in asymmetric systems. For example, the Renon-Prausnitz equation incorporates a nonrandomness parameter (α₁₂) to fit experimental vapor-liquid equilibrium data for alcohols in hydrophobic solvents . Validate predictions using headspace GC to measure partial pressures in binary mixtures .
Q. How should researchers design experiments to investigate this compound’s role as a semiochemical in insect communication?
- Methodological Answer : Use electroantennography (EAG) coupled with gas chromatography to test antennal responses in target species. Dose-response curves should quantify thresholds for behavioral activation (e.g., attraction/repulsion). For field trials, deploy slow-release dispensers with synthetic this compound and monitor pest interception rates. Include negative controls (solvent-only) and blinded data analysis to reduce bias .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible bioassays?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) like reaction temperature and catalyst purity via factorial design experiments.
- Use inline FTIR to monitor reaction progress and terminate at consistent conversion rates.
- Establish acceptance criteria for purity (≥98% by GC) and storage stability (e.g., -20°C under argon) .
Data Analysis & Reporting
Q. How should researchers structure the experimental section for studies involving this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Summarize synthesis and characterization for ≤5 compounds; include stereochemical assignments and spectral peaks (δ values, coupling constants).
- Supplementary Materials : Provide raw NMR/GC-MS data, detailed reaction schemes, and statistical scripts (e.g., R/Python code for PCA). Hyperlink supplementary files in the main text .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in bioassays?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. For time-series data, apply mixed-effects models to account for individual variability. Report confidence intervals and effect sizes instead of p-values alone. Open-source tools like R/Bruker OPUS ensure transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
